Diethyl 2-acetamido-2-((5-methyl-1H-indol-3-yl)methyl)malonate
Overview
Description
Diethyl 2-acetamido-2-((5-methyl-1H-indol-3-yl)methyl)malonate is a complex organic compound with the molecular formula C19H24N2O5 and a molecular weight of 360.40 g/mol . This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetamido-2-((5-methyl-1H-indol-3-yl)methyl)malonate typically involves the reaction of diethyl acetamidomalonate with an appropriate indole derivative under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired product . The reaction conditions must be carefully controlled to ensure high yield and purity of the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as NMR, HPLC, and GC, are employed to ensure the consistency and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetamido-2-((5-methyl-1H-indol-3-yl)methyl)malonate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde or indole-3-acetic acid derivatives .
Scientific Research Applications
Diethyl 2-acetamido-2-((5-methyl-1H-indol-3-yl)methyl)malonate has several scientific research applications:
Mechanism of Action
The mechanism of action of Diethyl 2-acetamido-2-((5-methyl-1H-indol-3-yl)methyl)malonate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing various biological processes. For example, it can interact with enzymes and receptors involved in cell signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-acetamido-2-(6-phthalimidohexyl)malonate: Another derivative with a different substituent on the malonate moiety.
Diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate: A similar compound with a chloro substituent on the indole ring.
Uniqueness
Diethyl 2-acetamido-2-((5-methyl-1H-indol-3-yl)methyl)malonate is unique due to its specific indole substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
diethyl 2-acetamido-2-[(5-methyl-1H-indol-3-yl)methyl]propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-5-25-17(23)19(21-13(4)22,18(24)26-6-2)10-14-11-20-16-8-7-12(3)9-15(14)16/h7-9,11,20H,5-6,10H2,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTZKMLSVLTYCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)C)(C(=O)OCC)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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